3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one
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Overview
Description
3-Cyclopropyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a cyclopropyl group and an azabicyclo heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds through the formation of intermediate compounds, which are then converted to the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: The compound is used in the development of novel synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This property allows it to modulate various biological processes and pathways, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound shares a similar bicyclic structure but features a benzyl group instead of a cyclopropyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different bicyclic framework.
Uniqueness
3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-7(9)5-10(4-6)8-1-2-8/h6-8H,1-5H2 |
InChI Key |
RYPAWDORCQWPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CC(C2)C3=O |
Origin of Product |
United States |
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